![molecular formula C16H21N B079425 Hasubanan CAS No. 14510-67-9](/img/structure/B79425.png)
Hasubanan
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Overview
Description
Hasubanan is an isoquinoline alkaloid fundamental parent and an isoquinoline alkaloid.
Scientific Research Applications
Synthetic Chemistry
The synthesis of hasubanan alkaloids has been a focal point in organic chemistry due to their complex structures and significant biological activities. Recent advancements in synthetic methodologies have enabled the efficient production of these compounds, facilitating further research into their properties.
- Total Synthesis : Researchers have developed various strategies for the total synthesis of this compound alkaloids. For instance, a unified strategy has been reported that allows for the enantioselective total synthesis of multiple subclasses of this compound alkaloids, showcasing innovative approaches to constructing their tricyclic frameworks .
- New Synthetic Methods : The development of novel synthetic transformations has not only improved access to this compound alkaloids but also contributed to the broader field of organic synthesis. Techniques such as aza-Michael additions and intramolecular C-N bond formations are pivotal in synthesizing these complex molecules .
This compound alkaloids exhibit a variety of biological activities that make them candidates for drug development.
- Antioxidant Properties : Some this compound compounds have demonstrated potent antioxidant activity, which is crucial in combating oxidative stress-related diseases, including neurodegenerative disorders .
- Pharmacological Potential : The biological effects of these alkaloids include analgesic, anti-inflammatory, and potential anticancer activities. Their structural resemblance to morphine suggests they may interact with opioid receptors, offering pain relief .
Medicinal Chemistry
The exploration of this compound alkaloids in medicinal chemistry is ongoing, with several studies highlighting their therapeutic potential.
- Case Studies :
- A study on the compound (-)-hasubanonine revealed its promising activity against certain cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
- Research on the biosynthesis of this compound alkaloids illustrates their complex metabolic pathways and how understanding these can lead to more effective synthetic strategies .
Educational Impact
The synthesis of this compound alkaloids also plays an educational role in organic chemistry. Research initiatives have aimed at improving undergraduate education through hands-on experience in synthetic methods related to these compounds. This approach not only enhances students' understanding but also encourages diversity in the field by engaging underrepresented groups in chemistry .
Summary Table: Key Features of this compound Alkaloids
Feature | Description |
---|---|
Chemical Structure | Complex tricyclic nitrogen-containing compounds |
Natural Sources | Various plant species (e.g., certain herbs) |
Biological Activities | Antioxidant, analgesic, anti-inflammatory |
Synthesis Methods | Total synthesis techniques; novel synthetic pathways |
Educational Applications | Enhances organic chemistry education |
Properties
CAS No. |
14510-67-9 |
---|---|
Molecular Formula |
C16H21N |
Molecular Weight |
227.34 g/mol |
IUPAC Name |
(1R,10S)-17-azatetracyclo[8.4.3.01,10.02,7]heptadeca-2,4,6-triene |
InChI |
InChI=1S/C16H21N/c1-2-6-14-13(5-1)7-10-16-9-4-3-8-15(14,16)11-12-17-16/h1-2,5-6,17H,3-4,7-12H2/t15-,16+/m1/s1 |
InChI Key |
RKWPQIQYRNOTMT-CVEARBPZSA-N |
SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Isomeric SMILES |
C1CC[C@]23CCC4=CC=CC=C4[C@@]2(C1)CCN3 |
Canonical SMILES |
C1CCC23CCC4=CC=CC=C4C2(C1)CCN3 |
Synonyms |
Hasubanan |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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